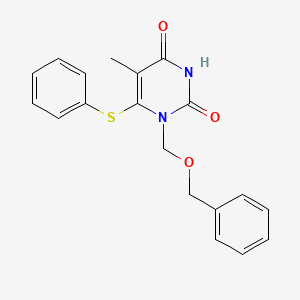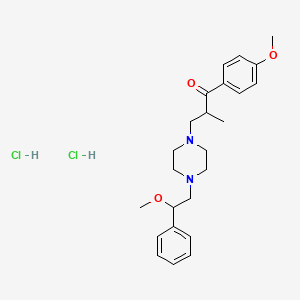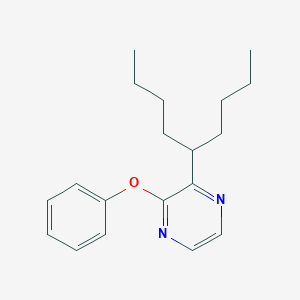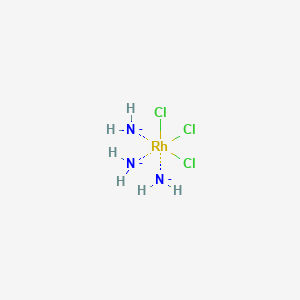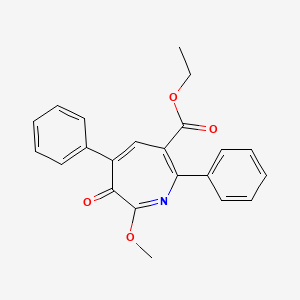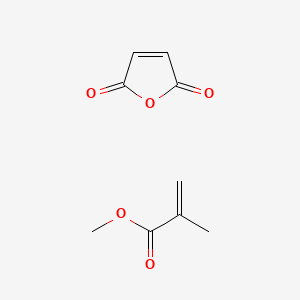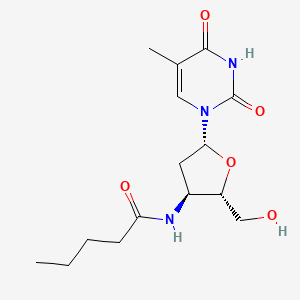![molecular formula C56H51Cl2N5O18 B12793636 (2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 164515-56-4](/img/structure/B12793636.png)
(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14142218,2112,6123,2707,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
科学研究应用
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biomolecules, such as proteins and nucleic acids, to understand its potential biological activity.
Medicine
In medicine, the compound may be investigated for its therapeutic potential, including its ability to target specific molecular pathways involved in diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological or therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds may include other chlorinated organic molecules or those with similar functional groups. Examples include:
- Chloramphenicol
- Chlorhexidine
- Chlorpromazine
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique properties and activities compared to similar compounds. This could include higher potency, selectivity, or stability under certain conditions.
属性
CAS 编号 |
164515-56-4 |
|---|---|
分子式 |
C56H51Cl2N5O18 |
分子量 |
1152.9 g/mol |
IUPAC 名称 |
(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C56H51Cl2N5O18/c1-56(2,3)81-55(76)63-44-29-20-40(79-38-14-10-26(16-33(38)57)17-35(52(72)73)59-54(75)78-24-25-8-6-5-7-9-25)48(68)41(21-29)80-39-15-12-28(19-34(39)58)47(67)46-51(71)61-45(53(74)77-4)32-22-30(64)23-37(66)42(32)31-18-27(11-13-36(31)65)43(49(69)62-46)60-50(44)70/h5-16,18-23,35,43-47,64-68H,17,24H2,1-4H3,(H,59,75)(H,60,70)(H,61,71)(H,62,69)(H,63,76)(H,72,73)/t35-,43-,44-,45+,46+,47-/m1/s1 |
InChI 键 |
SGAOEMISANIUHU-ZBNITVSUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1C2=CC(=C(C(=C2)OC3=C(C=C(C=C3)C[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4)Cl)O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC1=O)O)C(=O)OC)O)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC1C2=CC(=C(C(=C2)OC3=C(C=C(C=C3)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4)Cl)O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC1=O)O)C(=O)OC)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


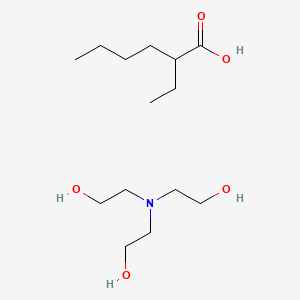

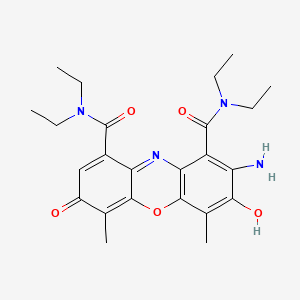

![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
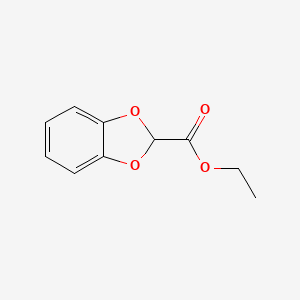
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
